N-(3,5-dimethoxyphenyl)butanamide
Description
N-(3,5-Dimethoxyphenyl)butanamide is an aromatic amide derivative characterized by a butanamide chain linked to a 3,5-dimethoxyphenyl group. The methoxy substituents at the 3- and 5-positions of the phenyl ring confer electron-donating effects, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIPAVQJGJWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)butanamide typically involves the reaction of 3,5-dimethoxyaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Alkyl Chain Variations in Acylated Sulfamoyl Phenyl Derivatives ()
A series of sulfonamide-linked acylated compounds (5a–5d) synthesized in Molecules (2013) provides insights into the role of alkyl chain length on physicochemical properties. Key comparisons with N-(3,5-dimethoxyphenyl)butanamide include:
| Property | This compound (Hypothetical) | (S)-N-(4-Sulfamoylphenyl)butyramide (5a) | (S)-N-(4-Sulfamoylphenyl)pentanamide (5b) | (S)-N-(4-Sulfamoylphenyl)hexanamide (5c) |
|---|---|---|---|---|
| Alkyl Chain Length | C4 (butanamide) | C4 (butyramide) | C5 (pentanamide) | C6 (hexanamide) |
| Melting Point (°C) | Not reported | 180–182 | 174–176 | 142–143 |
| Optical Rotation [α]D | Not applicable (achiral) | +4.5° | +5.7° | +6.4° |
| Synthetic Yield (%) | Not reported | 51.0 | 45.4 | 48.3 |
Key Findings :
Stereochemical and Substituent Variations in Pharmacopeial Derivatives ()
Complex butanamide derivatives reported in Pharmacopeial Forum (2017) highlight the role of stereochemistry and bulky substituents:
| Compound | Key Features |
|---|---|
| (R)-N-[(2S,4S,5S)-...] | Chiral centers at 2S,4S,5S; dimethylphenoxy and tetrahydropyrimidinyl groups |
| (S)-N-[(2R,4R,5S)-...] | Stereochemical inversion at 2R,4R; similar substituents |
| (S)-N-[(2R,4S,5S)-...] | Mixed stereochemistry at 4S; additional hydroxyl group |
Comparison with this compound :
Aromatic vs. Heterocyclic Amide Comparisons ()
N-(3,5-Dimethoxyphenyl)furan-2-carboxamide (Compound 6) synthesized via palladium-catalyzed coupling provides a contrast in amide structure:
| Property | This compound | N-(3,5-Dimethoxyphenyl)furan-2-carboxamide (6) |
|---|---|---|
| Amide Type | Aliphatic (butanamide) | Aromatic (furan-2-carboxamide) |
| Physical State | Likely solid | Oil |
| Synthetic Yield (%) | Not reported | 89 |
| Electronic Effects | Electron-donating methoxy groups | Conjugated furan ring (electron-withdrawing) |
Key Differences :
- Lipophilicity : The aliphatic butanamide chain in the target compound likely increases lipophilicity compared to the planar, aromatic furan carboxamide, affecting membrane permeability .
- Reactivity : The furan ring in Compound 6 may participate in π-π stacking interactions, absent in this compound, which relies on methoxy-mediated hydrogen bonding .
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